molecular formula C23H19N3O4 B2643367 7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 371124-72-0

7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2643367
CAS No.: 371124-72-0
M. Wt: 401.422
InChI Key: IBKVVEYALGFSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This tricyclic compound features a pyrazolo[1,5-c][1,3]benzoxazine core with a 3-nitrophenyl group at position 5, a phenyl group at position 2, and a methoxy substituent at position 7. Its molecular formula is C₂₂H₁₇N₃O₃, and its structure has been characterized via SMILES and InChI identifiers . The nitro group at position 5 confers strong electron-withdrawing properties, while the methoxy group at position 7 may enhance solubility and modulate electronic interactions in biological systems.

Properties

IUPAC Name

7-methoxy-5-(3-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-29-21-12-6-11-18-20-14-19(15-7-3-2-4-8-15)24-25(20)23(30-22(18)21)16-9-5-10-17(13-16)26(27)28/h2-13,20,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKVVEYALGFSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by diverse research findings and data tables.

Chemical Structure and Properties

The compound belongs to the benzoxazine family, characterized by a fused heterocyclic structure that contributes to its biological activity. Its chemical formula is C20H18N4O3C_{20}H_{18}N_{4}O_{3} with specific functional groups that enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. The compound exhibited promising results in inhibiting the growth of various cancer cell lines.

In Vitro Studies

A study evaluated the compound's effect on several cancer cell lines including MIA PaCa-2 (pancreatic), MDA-MB-231 (breast), and PC-3 (prostate). The results indicated that it has an IC50 range of 7.84–16.2 µM against these cell lines, suggesting potent anticancer activity.

CompoundMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
7-Methoxy-5-(3-nitrophenyl)-2-phenyl91 ± 1.142 ± 1111 ± 2.5
Other derivativesVariousVariousVarious

The compound demonstrated over 50% growth inhibition in MIA PaCa-2 cells at a concentration of 25 µM, indicating its efficacy as a lead compound for further structural optimization .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through intrinsic pathways.
  • Anti-Angiogenesis : Some studies suggest that it inhibits angiogenesis, thereby limiting tumor growth by reducing blood supply.

Structure-Activity Relationship (SAR)

The introduction of different substituents on the benzoxazine core significantly affects the biological activity of these compounds. For instance, variations in the nitro group position and methoxy substitutions have been correlated with enhanced anticancer properties .

Case Studies

Several case studies have explored the pharmacological effects of benzoxazine derivatives:

  • Case Study 1 : A derivative with a similar structure was found to inhibit hypoxic tumors by downregulating hypoxia-induced genes while exhibiting low toxicity to normoxic cells.
  • Case Study 2 : Another study indicated that benzoxazine analogues displayed dual antiangiogenic mechanisms through thrombin and integrin inhibition.

These findings underscore the versatility and potential of benzoxazine compounds in cancer therapy .

Comparison with Similar Compounds

Substituent Variations at Position 5

5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Key Difference : The 4-isopropylphenyl group at position 5 replaces the 3-nitrophenyl group.
  • No biological activity data are provided, but structural analysis suggests reduced BuChE inhibition compared to nitro/halogen-substituted analogs .
5-[4-((4-Chlorobenzyl)oxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Impact : The chlorine atom and ether linkage may enhance binding to hydrophobic pockets in enzymes like BuChE, though direct comparisons with the nitro group’s electron-withdrawing effects are lacking .
5-(4-Methylphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Key Difference : A 4-methylphenyl group at position 5 and a 4-fluorophenyl at position 2.
  • Impact : The methyl group (electron-donating) and fluorine (electron-withdrawing) create a balanced electronic profile. This compound may exhibit improved metabolic stability due to the fluorine atom, though its BuChE inhibition potency is likely lower than nitro/halogenated derivatives .

Halogen-Substituted Derivatives

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Key Difference : Dichloro substitutions at positions 7 and 9, with a 2-methoxyphenyl group at position 4.
  • However, the methoxy group at position 5 may reduce inhibitory potency compared to nitro-substituted analogs .
6a, 6c, 6g (Halogen-Substituted Pyrazolo[1,5-c][1,3]benzoxazin-5-ones)
  • Key Data : These derivatives (IC₅₀ = 1.06–1.63 µM for BuChE inhibition) feature halogen atoms (e.g., Cl, Br) at positions 7 or 8.
  • Comparison : The target compound’s 3-nitrophenyl group may exhibit similar electron-withdrawing effects to halogens, but the absence of direct IC₅₀ data limits conclusions. The methoxy group at position 7 could mimic halogen-induced electronic modulation .

Core Structure Modifications

2-Phenyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-thione (3b)
  • Key Difference : Replacement of the oxygen atom in the benzoxazine ring with a sulfur atom (thione).
  • However, sulfur’s larger atomic size may reduce compatibility with certain binding pockets compared to oxygen .
Spirocyclohexane and Carbazole Derivatives
  • Examples :
    • 2′-(4-Chlorophenyl)-7′-methoxyspiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] : A spirocyclic structure introduces conformational rigidity, possibly improving selectivity but reducing synthetic accessibility .
    • 5-(9-Ethylcarbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine : The carbazole group adds aromatic bulk, which may impede solubility but enhance interactions with aromatic residues in enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.